molecular formula C26H19ClN2O4 B283140 ethyl 4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1',3'-dioxospiro[1H-pyrazole-5,2'-indane]-3-carboxylate

ethyl 4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1',3'-dioxospiro[1H-pyrazole-5,2'-indane]-3-carboxylate

Cat. No.: B283140
M. Wt: 458.9 g/mol
InChI Key: BKGORCCDCOVVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-(4-Chlorophenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of a chlorophenyl group and a pyrazoline ring in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Chlorophenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indanone Intermediate: The synthesis begins with the preparation of an indanone intermediate through the cyclization of a suitable precursor.

    Spirocyclization: The indanone intermediate undergoes spirocyclization with a pyrazoline derivative to form the spiro[indan-pyrazoline] core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using a chlorinated aromatic compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are also selected to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

4’-(4-Chlorophenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4’-(4-Chlorophenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-(4-Chlorophenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylcarbamate: Shares the chlorophenyl group but lacks the spiro[indan-pyrazoline] structure.

    Ethyl 4-chlorocarbanilate: Similar ester functionality but different core structure.

    Pyrazoline Derivatives: Compounds with the pyrazoline ring but different substituents.

Uniqueness

The uniqueness of 4’-(4-Chlorophenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester lies in its spiro-connected bicyclic system, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C26H19ClN2O4

Molecular Weight

458.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-1//',3//'-dioxo-1-phenylspiro[4H-pyrazole-5,2//'-indene]-3-carboxylate

InChI

InChI=1S/C26H19ClN2O4/c1-2-33-25(32)22-21(16-12-14-17(27)15-13-16)26(29(28-22)18-8-4-3-5-9-18)23(30)19-10-6-7-11-20(19)24(26)31/h3-15,21H,2H2,1H3

InChI Key

BKGORCCDCOVVIX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5

Origin of Product

United States

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